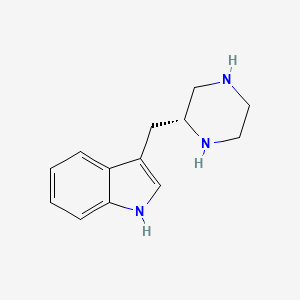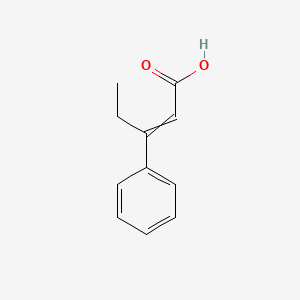![molecular formula C15H16F3NO B11724855 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724855.png)
2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[222]octan-3-ol is a complex organic compound with the molecular formula C15H16F3NO This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicyclic azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with 1-azabicyclo[2.2.2]octan-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature. The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to achieve consistent quality and high throughput. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azabicyclo structure provides stability and rigidity, which can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one
- 2-(Methylene)-3-quinuclidinone
Uniqueness
Compared to similar compounds, 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of the hydroxyl group at the 3-position of the azabicyclo structure. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and selectivity. Additionally, the trifluoromethyl group imparts unique electronic and steric properties, making the compound a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C15H16F3NO |
|---|---|
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
2-[[2-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)12-4-2-1-3-11(12)9-13-14(20)10-5-7-19(13)8-6-10/h1-4,9-10,14,20H,5-8H2 |
InChI-Schlüssel |
CIEXTPNCVAHLEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724785.png)


![N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide](/img/structure/B11724815.png)



![1-[2-(4-Methylphenoxy)ethyl]piperazine](/img/structure/B11724839.png)
![3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11724844.png)
![3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid](/img/structure/B11724851.png)
![(Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B11724859.png)
![N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine](/img/structure/B11724865.png)

